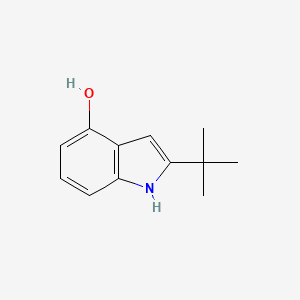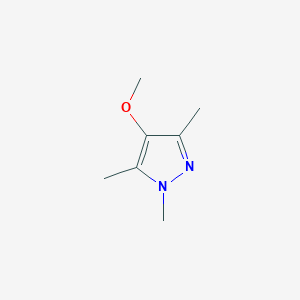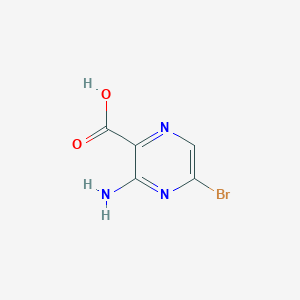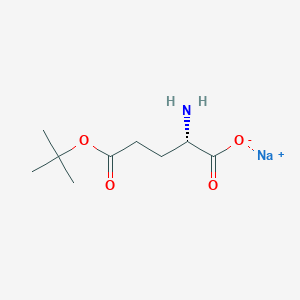
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, followed by bromination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reagents to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound yields brominated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in treating certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins, which can affect various biological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Another similar compound with a methyl group at position 1.
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A chlorinated derivative of the compound.
Uniqueness
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1,5-dimethyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(7(11)12)8-9(2)6(4)10/h3H,1-2H3,(H,11,12) |
InChI Key |
YXGLNYLATDPMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN(C1=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)


